molecular formula C12H9ClN6O5 B11562648 (2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide

(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide

Cat. No.: B11562648
M. Wt: 352.69 g/mol
InChI Key: MQTAMCIMQZJDTP-GIDUJCDVSA-N
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Description

(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide is a complex organic compound that features a furan ring, a nitrophenyl group, and a nitrohydrazinecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step may involve nitration of a phenyl ring followed by chlorination.

    Condensation reaction: The final step could involve the condensation of the furan derivative with a nitrohydrazinecarboximidamide precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the nitrophenyl group.

    Reduction: Reduction reactions could target the nitro groups, converting them to amines.

    Substitution: The chloro group on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation: Products may include furanones or nitrophenols.

    Reduction: Products may include amino derivatives.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex organic molecules.

Biology

In biological research, this compound might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including as drug candidates for various diseases.

Industry

In industrial applications, the compound could be used in the synthesis of dyes, pigments, or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which (2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide exerts its effects would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it might interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide
  • (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-N’-nitrohydrazinecarboximidamide

Uniqueness

The presence of both chloro and nitro groups on the phenyl ring, along with the furan ring and nitrohydrazinecarboximidamide moiety, makes this compound unique. These functional groups can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H9ClN6O5

Molecular Weight

352.69 g/mol

IUPAC Name

1-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]-2-nitroguanidine

InChI

InChI=1S/C12H9ClN6O5/c13-9-3-1-7(5-10(9)18(20)21)11-4-2-8(24-11)6-15-16-12(14)17-19(22)23/h1-6H,(H3,14,16,17)/b15-6+

InChI Key

MQTAMCIMQZJDTP-GIDUJCDVSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=N/N/C(=N\[N+](=O)[O-])/N)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N)[N+](=O)[O-])Cl

Origin of Product

United States

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